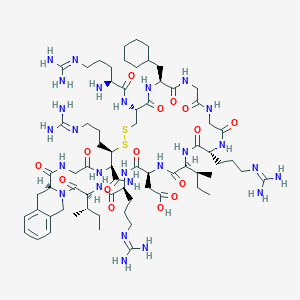

L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A 71915 is an atrial natricuretic factor receptor antagonist. It blocks physiological effects of angiotensin.

生物活性

L-Cysteinamide, particularly the compound L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide , is a complex organic molecule that has garnered attention due to its unique structural and biological properties. This article explores its biological activities, particularly in relation to skin pigmentation and antioxidant potential.

Structural Characteristics

The compound features a cyclic disulfide bond and multiple amino acid residues, which contribute to its distinctive chemical properties and biological activities. The presence of L-cysteine enhances its reactivity due to the thiol group, making it a candidate for various biochemical applications.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Cysteinamide | Complex amidated amino acid | Potent tyrosinase inhibitor |

| L-Cysteine | Simple amino acid with a thiol group | Precursor to L-cysteinamide |

| N-Acetylcysteine | Acetylated form of cysteine | Used for detoxification |

| Glutathione | Tripeptide containing cysteine | Functions as an antioxidant |

Inhibition of Tyrosinase

One of the most significant biological activities of L-cysteinamide is its ability to inhibit tyrosinase (TYR), an enzyme critical for melanin synthesis. Research indicates that L-cysteinamide effectively reduces melanin content in human melanoma cells (MNT-1) and normal human epidermal melanocytes (HEMs). It operates through a dual mechanism:

- Inhibition of TYR-catalyzed dopaquinone synthesis.

- Diversion of synthesized dopaquinone towards the formation of DOPA-cysteinamide conjugates instead of dopachrome .

Antioxidant Properties

L-Cysteinamide also exhibits antioxidant properties. Studies have shown that it can chelate copper ions, which may mitigate oxidative stress in skin cells exposed to harmful agents. However, while it demonstrates potent copper-chelating activity, it does not exhibit cytoprotective effects against copper-induced cell death .

Case Studies

- In Vitro Studies on Melanin Synthesis : A study compared twenty different amidated amino acids for their effects on TYR-mediated dopachrome formation. Results indicated that L-cysteinamide was uniquely effective in reducing melanin content without cytotoxicity .

- Copper Chelation Activity : Another study assessed the copper chelation capabilities of various amino acids, finding that while cysteine and cysteinamide showed high chelation activity, they lacked protective effects against oxidative damage in HaCaT cells .

Mechanistic Insights

The biological activity of L-cysteinamide can be attributed to its structural complexity and the presence of reactive thiol groups. The compound's interactions with cellular pathways involved in melanin synthesis and oxidative stress response are crucial for understanding its potential applications in dermatology.

科学研究应用

L-Cysteinamide, specifically the compound L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide , is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies.

Inhibition of Tyrosinase

One of the most notable applications of L-Cysteinamide is its role as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. Research indicates that L-Cysteinamide effectively inhibits tyrosinase-mediated dopachrome formation in vitro and reduces melanin content in human melanoma cells (MNT-1) and normal human epidermal melanocytes (HEMs). The compound operates through a dual mechanism: it inhibits the synthesis of dopaquinone and diverts it towards the formation of DOPA-cysteinamide conjugates instead of dopachrome .

Case Study: Tyrosinase Inhibition

In a study comparing various thiol compounds, L-Cysteinamide demonstrated superior inhibitory effects on tyrosinase activity compared to L-cysteine, glutathione, and other known inhibitors like kojic acid. At concentrations as low as 200 μM, L-Cysteinamide significantly suppressed tyrosinase activity without cytotoxic effects .

Skin Pigmentation Control

Due to its ability to inhibit eumelanin synthesis while promoting pheomelanin production, L-Cysteinamide is being investigated for applications in skin pigmentation control. This property makes it a potential candidate for cosmetic formulations aimed at treating hyperpigmentation disorders .

Antioxidant Properties

The thiol group in L-Cysteinamide enhances its antioxidant capabilities, which may provide protective effects against oxidative stress in various biological systems. This aspect is particularly relevant in dermatological applications where oxidative damage contributes to skin aging and pigmentation disorders .

Potential Therapeutic Uses

Emerging research suggests that L-Cysteinamide could have therapeutic implications in conditions related to skin pigmentation and oxidative stress. Its ability to modulate melanin production may offer new avenues for treating skin disorders such as vitiligo or melasma .

属性

CAS 编号 |

132956-87-7 |

|---|---|

分子式 |

C69H116N26O15S2 |

分子量 |

1614.0 g/mol |

IUPAC 名称 |

2-[(3S,6S,9S,12S,15R,24S,27R,31R,32R,38R)-27-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3,12-bis[(2S)-butan-2-yl]-32-carbamoyl-24-(cyclohexylmethyl)-6,15,31-tris[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,20,23,26,34,37-undecaoxo-29,30-dithia-1,4,7,10,13,16,19,22,25,33,36-undecazatricyclo[36.8.0.040,45]hexatetraconta-40,42,44-trien-9-yl]acetic acid |

InChI |

InChI=1S/C69H116N26O15S2/c1-5-36(3)53-64(109)90-45(30-52(99)100)61(106)88-43(22-14-26-82-68(76)77)60(105)94-54(37(4)6-2)65(110)95-34-40-19-11-10-18-39(40)29-47(95)63(108)86-33-51(98)92-55(56(71)101)48(23-15-27-83-69(78)79)112-111-35-46(91-57(102)41(70)20-12-24-80-66(72)73)62(107)89-44(28-38-16-8-7-9-17-38)58(103)85-31-49(96)84-32-50(97)87-42(59(104)93-53)21-13-25-81-67(74)75/h10-11,18-19,36-38,41-48,53-55H,5-9,12-17,20-35,70H2,1-4H3,(H2,71,101)(H,84,96)(H,85,103)(H,86,108)(H,87,97)(H,88,106)(H,89,107)(H,90,109)(H,91,102)(H,92,98)(H,93,104)(H,94,105)(H,99,100)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t36-,37-,41-,42+,43-,44-,45-,46-,47+,48+,53-,54-,55-/m0/s1 |

InChI 键 |

TZQXLCWSYQJGKV-YGLLJKSHSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NCC(=O)N[C@@H]([C@H](SSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)[C@H](CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)[C@@H](C)CC)CCCN=C(N)N)CC(=O)O |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

132956-87-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(Arg(6)-Cha(8))ANP-(6-15)-D-Tic-Arg-Cys-NH2 (arginyl(6)-cyclohexylalanyl(8))ANP-(6-15)-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-arginyl-cysteinamide A 71915 A-71915 A71915 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。